Dopamina-d4 clorhidrato

Descripción general

Descripción

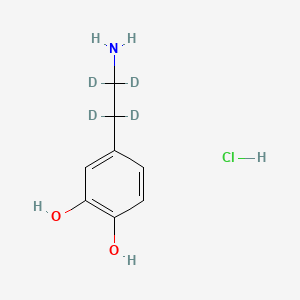

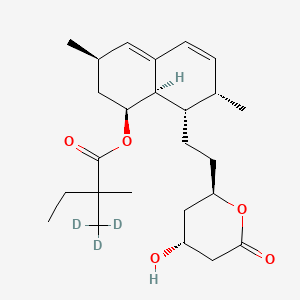

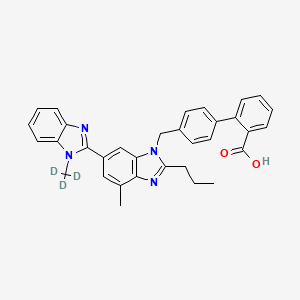

Dopamina-d4 (clorhidrato): es una forma deuterada de dopamina, un neurotransmisor que juega un papel crucial en la regulación del estado de ánimo, la motivación y el movimiento. Este compuesto se usa a menudo como un estándar interno en espectrometría de masas para la cuantificación de dopamina debido a sus propiedades químicas similares pero masa distinta .

Aplicaciones Científicas De Investigación

Química:

Estándar Interno: Se utiliza como un estándar interno en cromatografía de gases y cromatografía líquida-espectrometría de masas para la cuantificación de dopamina.

Biología:

Estudios de Neurotransmisores: Se utiliza en estudios para comprender el papel de la dopamina en la neurotransmisión y sus efectos en el comportamiento y el estado de ánimo.

Medicina:

Farmacocinética: Ayuda en el estudio de la farmacocinética de la dopamina y sus análogos en el cuerpo humano.

Industria:

Mecanismo De Acción

Dianas Moleculares y Vías:

Receptores de Dopamina: La dopamina-d4 (clorhidrato) actúa sobre los receptores de dopamina, particularmente el receptor D4, que está involucrado en los procesos cognitivos y emocionales.

Transducción de Señales: Activa los receptores acoplados a proteínas G, lo que lleva a la modulación de los niveles de AMPc y la posterior activación de las vías de señalización aguas abajo.

Análisis Bioquímico

Biochemical Properties

Dopamine-d4 hydrochloride participates in several biochemical reactions, primarily involving its interaction with dopamine receptors, which are part of the G-protein-coupled receptor family. These receptors include D1, D2, D3, D4, and D5 subtypes, each playing distinct roles in cellular signaling pathways. Dopamine-d4 hydrochloride interacts with these receptors by binding to their active sites, leading to the activation or inhibition of downstream signaling cascades. For instance, the binding of dopamine-d4 hydrochloride to D1 receptors activates adenylate cyclase, increasing cyclic AMP levels, while binding to D2 receptors inhibits adenylate cyclase, reducing cyclic AMP levels .

Cellular Effects

Dopamine-d4 hydrochloride exerts various effects on different cell types and cellular processes. In neurons, it modulates neurotransmission by influencing the release and reuptake of other neurotransmitters. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For example, dopamine-d4 hydrochloride can enhance or inhibit the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), thereby affecting synaptic plasticity and neuronal excitability . Additionally, dopamine-d4 hydrochloride influences the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function.

Molecular Mechanism

The molecular mechanism of dopamine-d4 hydrochloride involves its binding to dopamine receptors and subsequent activation or inhibition of intracellular signaling pathways. Upon binding to D1-like receptors (D1 and D5), dopamine-d4 hydrochloride activates adenylate cyclase, leading to increased cyclic AMP production and activation of protein kinase A (PKA). This activation results in the phosphorylation of various target proteins, including ion channels and transcription factors, ultimately influencing cellular responses . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels and PKA activity, leading to different cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dopamine-d4 hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that dopamine-d4 hydrochloride remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to dopamine-d4 hydrochloride may lead to receptor desensitization or downregulation, altering cellular responses. Additionally, the degradation of dopamine-d4 hydrochloride over time can affect its efficacy and the accuracy of experimental measurements.

Dosage Effects in Animal Models

The effects of dopamine-d4 hydrochloride vary with different dosages in animal models. At low doses, dopamine-d4 hydrochloride can enhance cognitive function, improve motor control, and modulate mood . At higher doses, it may induce adverse effects such as hyperactivity, anxiety, and dysregulation of neurotransmitter systems. Studies have also reported threshold effects, where specific dosages are required to achieve desired outcomes without causing toxicity or adverse reactions.

Metabolic Pathways

Dopamine-d4 hydrochloride is involved in several metabolic pathways, including its synthesis, degradation, and interaction with enzymes and cofactors. The synthesis of dopamine-d4 hydrochloride involves the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by aromatic L-amino acid decarboxylase . The degradation of dopamine-d4 hydrochloride occurs through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), resulting in the formation of metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).

Transport and Distribution

Dopamine-d4 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and enter the central nervous system, where it interacts with dopamine receptors and other target proteins . Within cells, dopamine-d4 hydrochloride is transported by vesicular monoamine transporters (VMAT) into synaptic vesicles, where it is stored and released upon neuronal stimulation. Additionally, dopamine-d4 hydrochloride can bind to plasma proteins, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of dopamine-d4 hydrochloride is critical for its activity and function. It is primarily localized in synaptic vesicles within presynaptic neurons, where it is released into the synaptic cleft upon neuronal activation . Dopamine-d4 hydrochloride can also be found in the cytoplasm, where it interacts with intracellular receptors and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of dopamine-d4 hydrochloride to specific cellular compartments, affecting its overall function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Síntesis Química: La dopamina-d4 (clorhidrato) se puede sintetizar a partir de precursores deuterados. Un método común implica el uso de tirosina deuterada, que se somete a hidroxilación y descarboxilación para formar dopamina-d4.

Síntesis Enzimática: Otro método implica el uso de enzimas para convertir catecolaminas deuteradas en dopamina-d4.

Métodos de Producción Industrial:

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: La dopamina-d4 (clorhidrato) puede sufrir oxidación para formar quinonas deuteradas.

Sustitución: La dopamina-d4 puede sufrir reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio.

Sustitución: Cloruro de tionilo.

Productos Principales:

Oxidación: Quinonas deuteradas.

Reducción: Catecolaminas deuteradas.

Sustitución: Varios derivados de dopamina-d4 sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares:

Dopamina: La forma no deuterada, que es un neurotransmisor principal en el cerebro.

L-DOPA: Un precursor de la dopamina, utilizado en el tratamiento de la enfermedad de Parkinson.

Norepinefrina: Un neurotransmisor sintetizado a partir de la dopamina, involucrado en la respuesta de lucha o huida.

Singularidad:

Etiquetado Isotópico: Los átomos de deuterio en la dopamina-d4 proporcionan una masa distinta, lo que la convierte en un estándar interno ideal para la espectrometría de masas.

Estabilidad: La forma deuterada es más estable que su contraparte no deuterada, lo que reduce el riesgo de degradación durante el análisis.

Propiedades

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661942 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203633-19-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203633-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

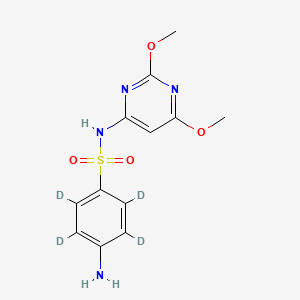

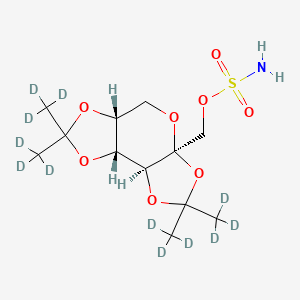

![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)

![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)